molecular formula C17H18ClNO2S B2558825 2-(4-Chlorophenoxy)-1-(4-(thiophen-3-yl)piperidin-1-yl)ethanone CAS No. 1396674-55-7

2-(4-Chlorophenoxy)-1-(4-(thiophen-3-yl)piperidin-1-yl)ethanone

Cat. No. B2558825
CAS RN: 1396674-55-7
M. Wt: 335.85
InChI Key: INWQPGHNUFUSHA-UHFFFAOYSA-N
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Description

2-(4-Chlorophenoxy)-1-(4-(thiophen-3-yl)piperidin-1-yl)ethanone, also known as CT-3, is a synthetic compound that belongs to the family of cannabinoids. It was first synthesized in the early 1990s by Dr. Roger Pertwee and his team at the University of Aberdeen. CT-3 is a non-psychoactive compound that has been found to have potential therapeutic applications in the treatment of various diseases.

Scientific Research Applications

  • Synthesis and Structural Studies : A compound with a similar structure, [1-(2,5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oxime, was synthesized and characterized using different spectroscopic techniques. X-ray diffraction studies confirmed its structure, exhibiting both inter and intramolecular hydrogen bonds and stabilized by various interactions. This study demonstrates the potential of such compounds in material science and chemical synthesis (Karthik et al., 2021).

  • Biological Activity : Another related study synthesized a series of compounds from 4-hydroxythiophenol, leading to biologically active compounds like 2,4'-bipyridine-5-carbonitriles. These compounds were evaluated for antibacterial and antifungal activities, indicating the potential use of similar compounds in medicinal chemistry (Karabasanagouda et al., 2009).

  • Photosensitizers in Polymer Degradation : A study on novel additives synthesized by substituting benzophenone groups, including compounds with piperidine groups, explored their use in controlling thermal and photo-oxidation of polyolefins. This research contributes to understanding how similar compounds can be used in enhancing polymer stability and degradation (Acosta et al., 1996).

  • Antibacterial Activity : Research on 1-(4-(piperidin-1-yl) phenyl) ethanone and its derivatives, synthesized under microwave irradiation, showed that these compounds have significant antibacterial activity. This highlights the potential of similar chlorophenoxy-piperidinyl ethanones in developing new antibacterial agents (Merugu et al., 2010).

properties

IUPAC Name

2-(4-chlorophenoxy)-1-(4-thiophen-3-ylpiperidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO2S/c18-15-1-3-16(4-2-15)21-11-17(20)19-8-5-13(6-9-19)14-7-10-22-12-14/h1-4,7,10,12-13H,5-6,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INWQPGHNUFUSHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CSC=C2)C(=O)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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